2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopentyl group attached to a pyrazole ring
Properties
Molecular Formula |
C12H18BrN3O |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C12H18BrN3O/c1-8-11(13)7-16(15-8)9(2)12(17)14-10-5-3-4-6-10/h7,9-10H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
YYQMZIXEOVLJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.
Introduction of the cyclopentyl group: This step involves the reaction of the brominated pyrazole with cyclopentylamine under suitable conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyrazole ring can influence its binding affinity to enzymes or receptors, leading to various biological effects. The cyclopentyl group may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cycloheptylpropanamide
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclobutylpropanamide
Uniqueness
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclopentylpropanamide is unique due to the presence of the cyclopentyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs with different cycloalkyl groups. This uniqueness makes it a valuable compound for further research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
